1,1-dimethylethyl 5-methyl-6-oxo-3,4,6,7,8,8a-hexahydro-2(1H)-isoquinolinecarboxylate
Description
1,1-Dimethylethyl 5-methyl-6-oxo-3,4,6,7,8,8a-hexahydro-2(1H)-isoquinolinecarboxylate is a bicyclic isoquinoline derivative characterized by a tert-butyl (1,1-dimethylethyl) ester group, a 5-methyl substituent, and a partially saturated hexahydro ring system with a ketone (6-oxo) moiety. Its molecular framework combines rigidity from the bicyclic system with flexibility from the saturated rings, influencing its physicochemical properties and reactivity .
Properties
IUPAC Name |
tert-butyl 5-methyl-6-oxo-1,3,4,7,8,8a-hexahydroisoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-10-12-7-8-16(14(18)19-15(2,3)4)9-11(12)5-6-13(10)17/h11H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVBKAOLVAATPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(CC2CCC1=O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Ring Saturation and Substituents
The target compound’s hexahydro ring system distinguishes it from less-saturated analogs. For example:
- tert-Butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate () features a 3,4-dihydro structure (two double bonds retained), a bromo substituent at position 6, and a molecular weight of 326.19 g/mol.
- Ethyl 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate () shares a hexahydro core but substitutes the tert-butyl ester with an ethyl ester and includes 6,6-dimethyl groups, reducing steric hindrance compared to the tert-butyl group.
Ester Group Modifications
The tert-butyl ester in the target compound contrasts with:
- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (), which has an ethyl ester and 6,7-dimethoxy groups.
- Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate () replaces the tert-butyl group with a methyl ester, significantly lowering steric bulk and altering hydrolysis kinetics .
Functional Group Diversity
- tert-Butyl 6-cyano-3,4-dihydro-2(1H)-isoquinolinecarboxylate () introduces a cyano group at position 6, increasing polarity (logP reduced by ~0.5 compared to the target compound) and enabling nucleophilic addition reactions. Its molecular formula (C₁₅H₁₈N₂O₂) reflects the addition of a nitrogen atom .
Physicochemical Properties
| Compound (CAS/Reference) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Saturation Level |
|---|---|---|---|---|
| Target Compound | C₁₅H₂₃NO₃ | 265.35 | 5-Methyl, 6-oxo | Hexahydro |
| tert-Butyl 6-bromo-... (1214900-33-0) | C₁₄H₁₆BrNO₃ | 326.19 | 6-Bromo | 3,4-Dihydro |
| Ethyl 6,6-dimethyl-... (139731-94-5) | C₁₄H₁₉NO₃ | 249.31 | 6,6-Dimethyl, ethyl ester | Hexahydro |
| tert-Butyl 6-cyano-... (166398-33-0) | C₁₅H₁₈N₂O₂ | 258.32 | 6-Cyano | 3,4-Dihydro |
Key Observations :
- The tert-butyl group increases molecular weight by ~16–18 g/mol compared to ethyl/methyl esters.
- Saturation level (hexahydro vs. dihydro) impacts ring puckering and conformational flexibility, which may influence binding to biological targets .
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